Cas no 118249-83-5 (Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate)

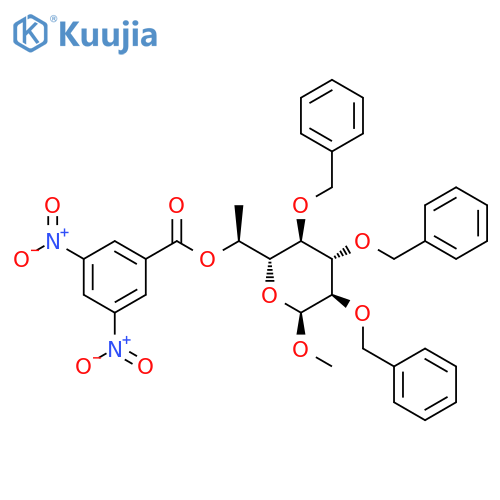

118249-83-5 structure

商品名:Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

CAS番号:118249-83-5

MF:C36H36N2O11

メガワット:672.677850723267

CID:5734730

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

- L-glycero-α-D-gluco-Heptopyranoside, methyl 7-deoxy-2,3,4-tris-O-(phenylmethyl)-, 3,5-dinitrobenzoate (9CI)

-

- インチ: 1S/C36H36N2O11/c1-24(48-35(39)28-18-29(37(40)41)20-30(19-28)38(42)43)31-32(45-21-25-12-6-3-7-13-25)33(46-22-26-14-8-4-9-15-26)34(36(44-2)49-31)47-23-27-16-10-5-11-17-27/h3-20,24,31-34,36H,21-23H2,1-2H3/t24-,31+,32+,33-,34+,36-/m0/s1

- InChIKey: DFIOAWUFWAUGCN-DAJURTKNSA-N

- ほほえんだ: O(C)[C@H]1O[C@H]([C@@H](OC(=O)C2=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C2)C)[C@@H](OCC2=CC=CC=C2)[C@H](OCC2=CC=CC=C2)[C@H]1OCC1=CC=CC=C1

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 758.0±60.0 °C(Predicted)

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M293120-500mg |

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |

118249-83-5 | 500mg |

$557.00 | 2023-05-18 | ||

| TRC | M293120-2.5g |

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |

118249-83-5 | 2.5g |

$2400.00 | 2023-05-18 | ||

| TRC | M293120-1g |

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |

118249-83-5 | 1g |

$ 9200.00 | 2023-09-07 | ||

| TRC | M293120-250mg |

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |

118249-83-5 | 250mg |

$299.00 | 2023-05-18 | ||

| TRC | M293120-1000mg |

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |

118249-83-5 | 1g |

$1085.00 | 2023-05-18 |

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

118249-83-5 (Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 4770-00-7(3-cyano-4-nitroindole)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量